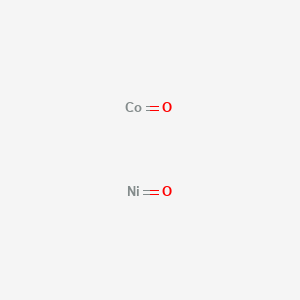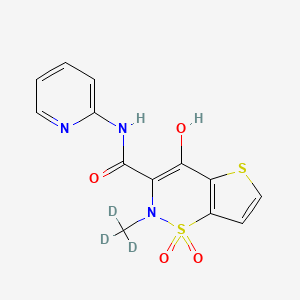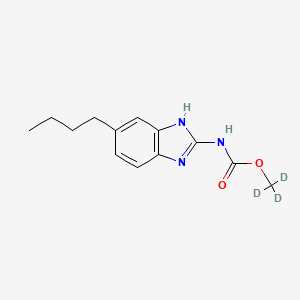
4-Acetoxyphenethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxyphenethyl acrylate, also known as 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by its liquid form, low viscosity, and suitability for use in UV adhesives and B-stageable adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl acrylate with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of acrylate monomers, including this compound, can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process is efficient, minimizes side products, and allows for high throughput production.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxyphenethyl acrylate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Reaction with initiators to form polymers.
Common Reagents and Conditions
Esterification: Acetic anhydride, sulfuric acid, reflux conditions.
Hydrolysis: Water, acidic or basic conditions.
Polymerization: Radical initiators such as benzoyl peroxide, UV light.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of 4-hydroxyphenethyl acrylate and acetic acid.
Polymerization: Formation of poly(this compound).
Scientific Research Applications
4-Acetoxyphenethyl acrylate has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Employed in the production of UV adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 4-Acetoxyphenethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of adhesives and coatings. The molecular targets and pathways involved in its action include the formation of covalent bonds between the acrylate groups and the substrates, leading to the creation of strong and durable materials .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl acrylate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Phenyl acrylate: Lacks the ethyl and acetoxy groups.
Methyl 3-(4-hydroxyphenyl)acrylate: Contains a methoxy group instead of an acetoxy group.
Uniqueness
4-Acetoxyphenethyl acrylate is unique due to its acetoxy group, which enhances its reactivity and suitability for use in UV adhesives and coatings. This compound’s ability to form strong covalent bonds and cross-linked networks makes it particularly valuable in industrial applications .
Properties
CAS No. |
926305-16-0 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(4-acetyloxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3 |
InChI Key |
UPRJCBCFGSJZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)






